ES9-17

Übersicht

Beschreibung

It is primarily recognized as an inhibitor of clathrin-mediated endocytosis, a process essential for the internalization of plasma membrane proteins and molecules from the extracellular environment in plants and other organisms . ES9-17 has been shown to inhibit the uptake of transferrin and FM4-64, and it also affects root growth in Arabidopsis seedlings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ES9-17 involves the modification of endosidin9 to retain its clathrin-binding ability while eliminating the acidification of the cell’s interior. The synthetic route typically includes the following steps:

Bromination: The introduction of a bromine atom into the thiophene ring.

Sulfonation: The addition of a sulfonamide group to the thiophene ring.

Aniline Substitution: The attachment of an aniline group to the sulfonamide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ES9-17 durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom im Thiophenring kann durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Sulfonamidgruppe kann unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, typischerweise unter milden Bedingungen.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können zur Oxidation bzw. Reduktion verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound ergeben, bei denen verschiedene funktionelle Gruppen an den Thiophenring gebunden sind .

Wissenschaftliche Forschungsanwendungen

ES9-17: Applications in Scientific Research

This compound is a chemically improved analog of Endosidin9 (ES9), designed to inhibit clathrin-mediated endocytosis (CME) without the protonophore activity associated with its predecessor . CME is a crucial process in eukaryotic cells for internalizing plasma membrane proteins and extracellular molecules . this compound serves as a valuable tool for studying CME dynamics and functions across various biological systems .

Discovery and Development

The initial compound, ES9, was identified as an inhibitor of clathrin heavy chain (CHC) function in Arabidopsis and human cells . However, ES9's protonophore activity limited its specificity as a CME inhibitor . To address this, researchers modified ES9 to create this compound, which retains the clathrin-binding ability but lacks the protonophore activity . This modification allows for more specific targeting of CME processes without unwanted side effects .

Applications in Plant Biology

This compound has significant applications in plant biology, particularly in studying nutrient uptake and other essential processes .

- Understanding Clathrin-Mediated Trafficking: this compound offers opportunities to understand clathrin-mediated trafficking in plants . It serves as a chemical scaffold to identify more efficient substances for blocking clathrin function and endocytosis, enhancing the understanding of vital processes in plants .

- Inhibition of Endocytosis: this compound inhibits the FM4-64 uptake in Arabidopsis root epidermal cells with an IC50 of 13 µM . A concentration of 30 µM is used for further cellular analysis to ensure a substantial reduction in endocytosis .

Applications in Cell Biology

ES9 and this compound have expanded the chemical toolbox to probe CHC function and present chemical scaffolds for further design of more specific and potent CHC inhibitors across different systems .

Collaborative Research

The development and application of this compound have been facilitated by collaborative efforts across various scientific disciplines .

Wirkmechanismus

ES9-17 exerts its effects by inhibiting clathrin-mediated endocytosis. It binds to the clathrin heavy chain, preventing the formation of clathrin-coated vesicles, which are essential for the internalization of various cargo molecules from the plasma membrane . This inhibition affects the uptake of transferrin and other endocytic cargoes, thereby disrupting intracellular transport pathways without causing cytoplasmic acidification .

Vergleich Mit ähnlichen Verbindungen

Endosidin9: The parent compound of ES9-17, also inhibits clathrin-mediated endocytosis but causes cytoplasmic acidification.

Pitstop2: Another inhibitor of clathrin-mediated endocytosis, but it is inactive in Arabidopsis.

MiTMAB: Inhibits dynamin-mediated endocytosis, a different pathway from clathrin-mediated endocytosis.

Uniqueness of this compound: this compound is unique in its ability to inhibit clathrin-mediated endocytosis without causing cytoplasmic acidification, making it a valuable tool for studying endocytosis in both plant and animal cells . Its specificity and effectiveness in various biological systems highlight its potential for diverse research applications.

Biologische Aktivität

ES9-17 is a chemically modified analog of the compound Endosidin-9 (ES9), primarily known for its role as an inhibitor of clathrin-mediated endocytosis (CME). This compound has gained attention in both plant and animal cellular studies due to its unique ability to disrupt cellular processes without the undesirable side effects associated with its predecessor, ES9. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential applications in research.

Clathrin-Mediated Endocytosis Inhibition

This compound functions primarily as an inhibitor of clathrin heavy chain (CHC), a crucial protein involved in CME. Research indicates that this compound retains the ability to inhibit CME while lacking the protonophore activity seen in ES9, which can disrupt cellular pH and ATP levels. This specificity allows for targeted studies on CME without confounding effects on cellular metabolism.

Key Findings:

- Target Identification : Studies using affinity-based target isolation and X-ray crystallography have confirmed CHC as the primary target of this compound .

- Reversibility : The inhibition of CME by this compound is reversible, as demonstrated by recovery of FM4-64 uptake after washout, indicating potential for dynamic studies .

Comparative Activity with ES9

While both compounds inhibit CME, this compound shows improved specificity:

- Protonophore Activity : Unlike ES9, which induces cytosolic acidification, this compound does not alter cytoplasmic pH or significantly affect ATP levels .

- Cellular Dynamics : this compound does not compromise actin cytoskeleton motility or Golgi dynamics, making it a more suitable tool for studying CME without secondary effects .

Table 1: Comparison of ES9 and this compound Biological Activity

| Feature | ES9 | This compound |

|---|---|---|

| Clathrin Target | Yes | Yes |

| Protonophore Activity | Yes | No |

| Effect on Cellular ATP | Significant decrease | No significant effect |

| Reversibility of CME Inhibition | Limited | High |

| Impact on Actin Dynamics | Yes | No |

Study on Arabidopsis and HeLa Cells

In studies conducted on Arabidopsis root cells and human HeLa cells:

- Internalization Assays : Treatment with 30 μM this compound significantly inhibited the uptake of fluorescent markers like FM4-64, demonstrating its effectiveness in blocking CME .

- Dynamic Behavior Analysis : The compound was shown to affect the localization and dynamics of CME components such as clathrin light chain (CLC) and adaptor proteins without disrupting overall cellular integrity .

Additional Research Findings

- Cellular Localization : In Drosophila melanogaster, this compound mimicked phenotypes observed in mutants deficient in clathrin or dynamin functions, confirming its role in inhibiting synaptic vesicle recycling .

- Plant Studies : In Arabidopsis, treatment with 30 μM this compound resulted in a notable reduction in root growth, underscoring its impact on cellular processes critical for development .

Applications in Research

This compound serves as a valuable tool for researchers studying CME across various biological systems. Its ability to selectively inhibit clathrin function without affecting other cellular processes allows for more precise investigations into the dynamics of endocytosis.

Potential Research Directions

- Chemical Probes Development : Further modifications of the ES9 scaffold could lead to new probes targeting specific aspects of CME.

- Functional Studies : Investigating the role of CME in various physiological contexts using this compound could yield insights into cellular signaling and homeostasis.

Eigenschaften

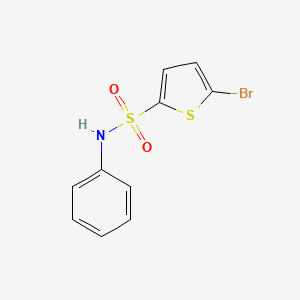

IUPAC Name |

5-bromo-N-phenylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZXCKZVUXCHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.